6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl
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Overview
Description
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl is a chemical compound with the molecular formula C10H9ClO. It is a derivative of indanone, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position on the indanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl typically involves the chlorination of 7-methyl-2,3-dihydro-1H-inden-1-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 6th position of the indanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH) in polar solvents.
Major Products
Oxidation: Formation of 6-chloro-7-methylindanone or 6-chloro-7-methylindanone carboxylic acid.
Reduction: Formation of 6-chloro-7-methylindan-1-ol or 6-chloro-7-methylindane.
Substitution: Formation of 6-amino-7-methylindanone or 6-hydroxy-7-methylindanone.
Scientific Research Applications
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s chlorine and methyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, affecting its physical and chemical properties.
6-Chloro-7-methylindan-1-ol: A reduced form of the compound with different functional groups and reactivity.
Uniqueness
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity in substitution reactions and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
6-chloro-7-methyl-2,3-dihydroinden-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO.ClH/c1-6-8(11)4-2-7-3-5-9(12)10(6)7;/h2,4H,3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYPDLSDXQKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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